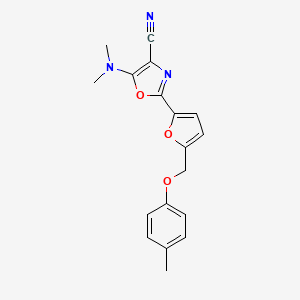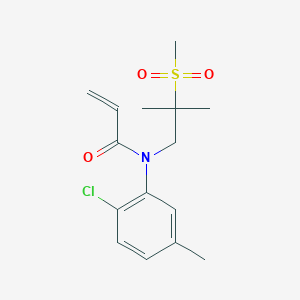![molecular formula C8H11FN2O3S B2854263 6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride CAS No. 2287315-12-0](/img/structure/B2854263.png)
6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a sulfonyl fluoride derivative of pyrazolo[5,1-b][1,3]oxazine and is commonly known as DDOF. It has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
作用机制
DDOF has been shown to inhibit the activity of certain proteases, including thrombin and trypsin. It does this by irreversibly binding to the active site of the protease, thereby preventing substrate binding and catalysis. DDOF has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activity of NF-κB. Additionally, DDOF has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
DDOF has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain proteases, which can have implications for blood coagulation and inflammation. DDOF has also been shown to inhibit the production of pro-inflammatory cytokines, which can have implications for inflammatory diseases. Additionally, DDOF has been shown to induce apoptosis in cancer cells, which can have implications for cancer treatment.
实验室实验的优点和局限性
DDOF has several advantages for lab experiments, including its high potency and specificity for certain proteases. Additionally, DDOF has been shown to have low toxicity in vitro, which makes it a good candidate for further study. However, DDOF has some limitations, including its relatively complex synthesis and its potential for off-target effects.
未来方向
There are several future directions for the study of DDOF. One area of research is the development of DDOF derivatives with improved potency and specificity for certain proteases. Another area of research is the development of DDOF-based fluorescent probes for imaging biological systems. Additionally, further studies are needed to investigate the potential anti-inflammatory and anti-cancer effects of DDOF in vivo.
合成方法
The synthesis of DDOF can be achieved through a multistep reaction. The first step involves the condensation of 3,5-dimethylpyrazole with ethyl acetoacetate to form 3,5-dimethyl-1-phenylpyrazole. The second step involves the reaction of 3,5-dimethyl-1-phenylpyrazole with hydroxylamine hydrochloride to form 3,5-dimethyl-1-phenylpyrazol-4-ol. The third step involves the reaction of 3,5-dimethyl-1-phenylpyrazol-4-ol with chlorosulfonic acid to form 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride. The final step involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride with potassium fluoride to form DDOF.
科学研究应用
DDOF has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential as a protease inhibitor, anti-inflammatory agent, and anti-cancer agent. DDOF has also been studied for its potential as a fluorescent probe for imaging biological systems.
属性
IUPAC Name |
6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O3S/c1-8(2)4-11-7(14-5-8)6(3-10-11)15(9,12)13/h3H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSFUSMVQQDLHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C(=C(C=N2)S(=O)(=O)F)OC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2854186.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2854190.png)
![3-(4-Fluorobenzyl)-8-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2854192.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2854197.png)

![2-[(4-Chlorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B2854200.png)
